3-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]propanoic acid
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Overview
Description
3-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]propanoic acid typically involves the reaction of 1,3-dimethyl-5-hydroxymethylpyrazole with a suitable propanoic acid derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
3-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]propanoic acid is unique due to its specific structural features, such as the presence of the methoxy group and the propanoic acid moiety. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other pyrazole derivatives.
Properties
Molecular Formula |
C9H14N2O3 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-[(2,5-dimethylpyrazol-3-yl)methoxy]propanoic acid |
InChI |
InChI=1S/C9H14N2O3/c1-7-5-8(11(2)10-7)6-14-4-3-9(12)13/h5H,3-4,6H2,1-2H3,(H,12,13) |
InChI Key |
SAUZSFDLFTVWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)COCCC(=O)O)C |
Origin of Product |
United States |
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